

# Physicochemical properties of Cyclaniliprole formulations

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## Compound of Interest

Compound Name: Cyclaniliprole

Cat. No.: B1261310

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An In-depth Technical Guide on the Physicochemical Properties of **Cyclaniliprole** Formulations

## Introduction

**Cyclaniliprole** is an anthranilic diamide insecticide that is effective against a wide range of insect pests across several orders, including Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera.[1] Its mode of action involves the modulation of insect ryanodine receptors, leading to impaired muscle function and eventual paralysis.[1] The effectiveness and stability of **Cyclaniliprole** in agricultural applications are significantly influenced by the physicochemical properties of its active ingredient and corresponding formulations. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visual representations of key biological and analytical processes.

## Physicochemical Properties of Cyclaniliprole (Active Ingredient)

**Cyclaniliprole** is a white, odorless powder at room temperature. It possesses low volatility and is not considered explosive, flammable, or oxidizing. The technical grade active ingredient has a purity of  $\geq 95\%$ , while the purified active ingredient has a purity of  $\geq 99\%$ .

## Quantitative Data Summary

The key physicochemical properties of the **Cyclaniliprole** active ingredient are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of **Cyclaniliprole**

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>17</sub> Br <sub>2</sub> Cl <sub>2</sub> N <sub>5</sub> O <sub>2</sub>	[1]
Molecular Weight	602.11 g/mol	[1][2]
Physical Form	White crystalline solid/powder	[1]
Odor	Odorless	
Melting Point	241 - 244 °C (Purified Active Ingredient)	[2]
Degradation Point	246 °C	[3]
Relative Density	1.60 at 20°C (Purified Active Ingredient)	
1.57 at 20°C (Technical Grade)	[2]	
Vapor Pressure	2.4 x 10 <sup>-6</sup> Pa at 25°C	[1]
pH	5.9 (1% w/v dispersion in water)	[2]

Table 2: Solubility of **Cyclaniliprole**

Solvent	Solubility (g/L at 20°C)	Reference
Water	0.00015 (0.15 mg/L)	[1][2]
n-Heptane	< 0.01	[2]
Xylene	0.2	[2]
1,2-Dichloromethane	1.0	[2]
Methanol	1.4	[2][3]
Acetone	4.5	[2][3]

**Cyclaniliprole** exhibits very low solubility in water and nonpolar hydrocarbon solvents, while being moderately soluble in polar organic solvents.[2]

Table 3: Partition and Dissociation Coefficients

Coefficient	Value	Conditions	Reference
Octanol-Water Partition Coefficient (log K <sub>ow</sub> )	2.8	pH 5, 40°C	
2.4	pH 7, 40°C		
2.0	pH 9, 40°C		
2.7	pH 7, 20°C	[3]	

The octanol-water partition coefficient (log K<sub>ow</sub>) is below 3, suggesting a low potential for bioaccumulation.

## Formulation Information

**Cyclaniliprole** is commonly available in Soluble Concentrate (SL) formulations, such as ISK **Cyclaniliprole** 50 SL, which contains 50 g/L of the active ingredient.[2] These formulations are designed to be stable for at least two years under normal storage conditions and are packaged in high-density polyethylene (HDPE) containers.

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of physicochemical properties and for quality control of formulations.

## Determination of Active Ingredient Concentration

The concentration of **Cyclaniliprole** and its metabolites in various matrices is typically determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4]

Methodology:

- Extraction: Samples (e.g., plant tissues, soil, water) are extracted with an organic solvent, typically acetonitrile or an acetonitrile/water mixture.
- Cleanup: The crude extract undergoes a cleanup procedure to remove interfering matrix components. This is often achieved through solid-phase extraction (SPE) or liquid-liquid partition with a nonpolar solvent like hexane.[2]
- Analysis: The purified extract is then analyzed by LC-MS/MS. The system is equipped with a suitable column (e.g., C18) and a mobile phase gradient to achieve separation.[5]
- Quantification: The concentration of **Cyclaniliprole** is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration. The limit of quantitation (LOQ) for this method is typically validated at 0.01 mg/kg for most matrices.

## Stability Studies

a) Storage Stability: To assess the stability of **Cyclaniliprole** in formulated products and in analytical samples, long-term storage studies are conducted.

Methodology:

- Sample Preparation: A representative matrix (e.g., a specific crop) is fortified with a known concentration of **Cyclaniliprole** (e.g., 0.10 ppm).
- Storage: The fortified samples are stored under specified conditions, typically frozen at approximately -20°C, for an extended period (e.g., up to 18 months).[4]
- Analysis: At regular intervals, aliquots of the stored samples are analyzed using the validated LC-MS/MS method to determine the remaining concentration of the analyte.
- Evaluation: The results are used to determine if the analyte is stable under storage conditions, which is crucial for ensuring the validity of residue trial data.

b) Hydrolysis Study: The stability of **Cyclaniliprole** in aqueous environments at different pH levels is evaluated through hydrolysis studies.

Methodology:

- **Test System:** Sterile aqueous buffer solutions are prepared at different pH values, typically pH 4 (acidic), 7 (neutral), and 9 (alkaline).<sup>[6][7]</sup>
  - **Incubation:** A known concentration of **Cyclaniliprole** is added to each buffer solution. The solutions are then incubated at a constant temperature in the dark to prevent photolysis.
  - **Sampling and Analysis:** Aliquots are taken at various time points and analyzed by LC-MS/MS or another suitable method to measure the concentration of the parent compound and any degradation products.
  - **Kinetics:** The rate of hydrolysis and the half-life ( $DT_{50}$ ) of the compound at each pH level are calculated. Studies on related diamide insecticides have shown that degradation often occurs through intramolecular cyclizations rather than simple amide hydrolysis.<sup>[6]</sup>
- c) **Photolysis Study:** The degradation of **Cyclaniliprole** due to light exposure is assessed in both aqueous and soil environments.

#### Methodology:

- **Test System:** The study is conducted in sterile buffer solutions or on the surface of a thin layer of soil.<sup>[5]</sup>
- **Irradiation:** Samples are exposed to a light source that simulates natural sunlight. Control samples are maintained in the dark at the same temperature.
- **Analysis:** Samples are collected at various time intervals and analyzed to determine the concentration of **Cyclaniliprole** and its photoproducts.
- **Evaluation:** The rate of photolysis and the half-life ( $DT_{50}$ ) are determined. For related compounds, photolysis can be rapid and lead to intramolecular rearrangements and cleavage.<sup>[5]</sup>

## Octanol-Water Partition Coefficient ( $K_{ow}$ ) Determination

The  $K_{ow}$  is a key parameter for predicting the environmental fate and bioaccumulation potential of a substance.<sup>[8]</sup>

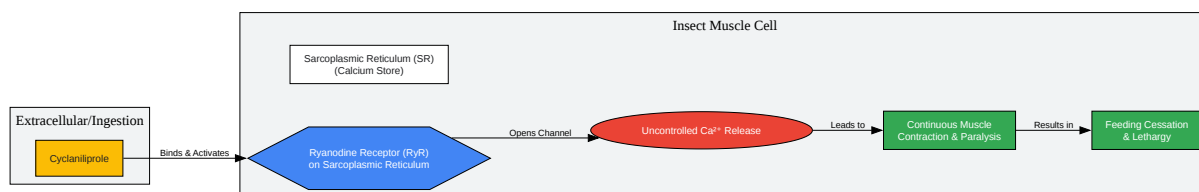
#### Methodology (Shake-Flask Method):

- Equilibration: 1-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of **Cyclaniliprole** is dissolved in the octanol or water phase. The two phases are then combined in a flask and shaken until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
- Concentration Measurement: The concentration of **Cyclaniliprole** in each phase ( $C_o$  in octanol,  $C_w$  in water) is determined analytically.
- Calculation: The partition coefficient ( $K_{ow}$ ) is calculated as the ratio  $C_o / C_w$ . The result is typically expressed as its base-10 logarithm ( $\log K_{ow}$ ).<sup>[8]</sup>

## Visualizations: Pathways and Workflows

### Mode of Action Signaling Pathway

**Cyclaniliprole** acts as a ryanodine receptor modulator. The following diagram illustrates its mechanism of action at the cellular level.

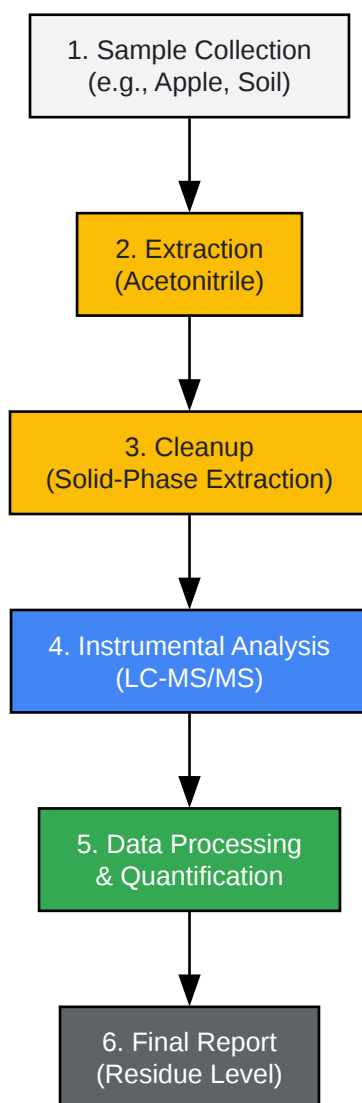


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**Cyclaniliprole's** activation of the ryanodine receptor.

## Experimental Workflow for Residue Analysis

The analytical workflow for determining **Cyclaniliprole** residues in agricultural samples is a multi-step process designed for accuracy and sensitivity.

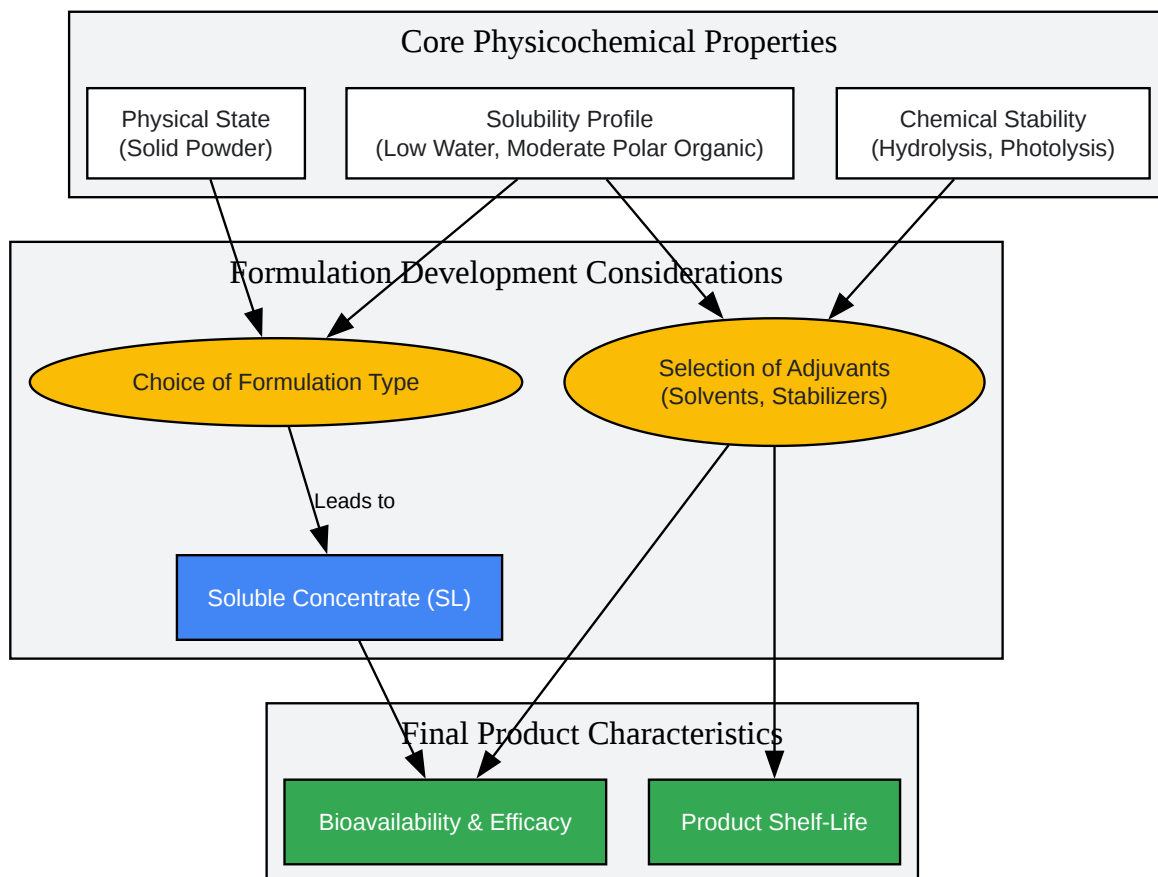


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General workflow for **Cyclaniliprole** residue analysis.

## Relationship Between Properties and Formulation

The physicochemical properties of an active ingredient are fundamental to the development of a stable and effective formulation.



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Influence of properties on formulation development.

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